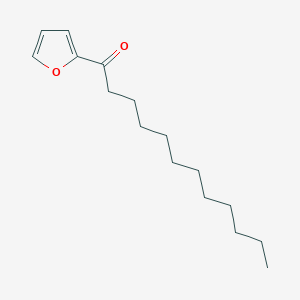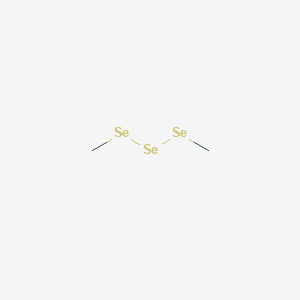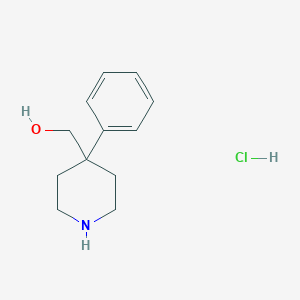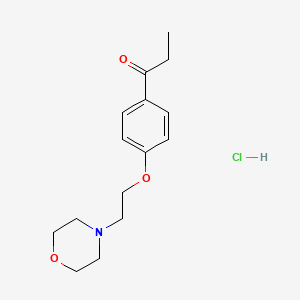
Iridium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium-nickel compounds, particularly iridium-nickel alloys, are known for their exceptional corrosion resistance and mechanical properties. These compounds are highly valued in various industrial applications, including protective coatings and catalysis. The combination of iridium and nickel results in materials that exhibit unique properties, making them suitable for a wide range of scientific and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iridium-nickel compounds can be synthesized through various methods, including solvothermal decomposition and electrochemical deposition. For instance, the solvothermal decomposition of iridium and nickel acetylacetonates in a hydrocarbon medium at around 300°C can produce iridium-nickel nanostructures . Another method involves the electrochemical deposition of iridium and nickel from their respective salts in an aqueous solution .
Industrial Production Methods
In industrial settings, iridium-nickel alloys are often produced through reductive thermolysis of multicomponent precursors at high temperatures. This method involves the reduction of iridium and nickel compounds in a controlled environment to form a continuous series of disordered substitutional solid solutions .
Analyse Des Réactions Chimiques
Types of Reactions
Iridium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of iridium and nickel, which can range from -3 to +9 for iridium .
Common Reagents and Conditions
Common reagents used in the reactions of iridium-nickel compounds include hydrogen, oxygen, and various halogens. For example, iridium-nickel alloys are catalytically active in the electrochemical reaction of hydrogen evolution, where they facilitate the reduction of hydrogen ions to hydrogen gas .
Major Products
The major products formed from the reactions of iridium-nickel compounds depend on the specific reaction conditions. For instance, the electrochemical decomposition of water using iridium-nickel catalysts results in the formation of hydrogen and oxygen gases .
Applications De Recherche Scientifique
Iridium-nickel compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of iridium-nickel compounds varies depending on their application. In catalysis, the electronic effect incurred upon nanoscale alloying modulates the adsorption energies of key reaction intermediates, facilitating reactions such as the hydrogen evolution reaction . In medicine, iridium-based compounds can target cancer cells by forming adducts with DNA and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Iridium-nickel compounds are unique due to their combination of properties from both iridium and nickel. Similar compounds include:
Platinum-nickel alloys: These alloys also exhibit excellent catalytic properties but may not offer the same level of corrosion resistance as iridium-nickel alloys.
Rhodium-nickel alloys: These compounds are used in similar applications but may differ in their catalytic activity and stability.
Iridium-nickel compounds stand out due to their exceptional corrosion resistance, mechanical properties, and catalytic activity, making them highly valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
12502-19-1 |
|---|---|
Formule moléculaire |
IrNi |
Poids moléculaire |
250.91 g/mol |
Nom IUPAC |
iridium;nickel |
InChI |
InChI=1S/Ir.Ni |
Clé InChI |
DDQZSLVVXJOWDT-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)








![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)

